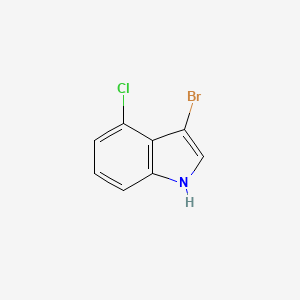

3-Bromo-4-chloro-1H-indole

Descripción general

Descripción

3-Bromo-4-chloro-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 4-chloro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Bromination and Chlorination

The bromine and chlorine substituents at positions 3 and 4 undergo further halogenation under controlled conditions. For example:

-

Bromination with Br₂ in CH₂Cl₂ at room temperature selectively introduces additional bromine atoms at vacant positions .

-

Chlorination using sulfuryl chlorofluoride (SO₂ClF) in CH₂Cl₂ yields 3,4-dihaloindoles, with solvent choice (e.g., DMF vs. MeCN) influencing product selectivity .

Table 1: Halogenation Reactions

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | RT | 3,5-Dibromo-4-chloro-1H-indole | 98% | |

| SO₂ClF | DMF | 0°C | 3,4-Dichloro-1H-indole | 89% |

Nucleophilic Substitution

The bromine atom at position 3 is highly reactive toward nucleophiles. Key examples include:

-

Thiol Substitution : Reaction with 4-methylthiophenol in DMF using Cs₂CO₃ as a base yields 3-(methylthio)-4-chloro-1H-indole (88% selectivity) .

-

Amination : Treatment with ammonia in EtOH under reflux replaces bromine with an amine group, forming 3-amino-4-chloro-1H-indole .

Table 2: Substitution Reactions

| Nucleophile | Base | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|---|

| 4-MeSPh⁻ | Cs₂CO₃ | DMF | 3-(Methylthio)-4-chloroindole | 88% | |

| NH₃ | None | EtOH | 3-Amino-4-chloroindole | 72% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) yields 3-aryl-4-chloro-1H-indoles .

-

Buchwald-Hartwig Amination : Coupling with primary amines using Pd(OAc)₂ and Xantphos forms 3-amino-4-chloroindoles .

Table 3: Coupling Reactions

| Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | dioxane/H₂O, 80°C | 3-Phenyl-4-chloroindole | 85% | |

| n-BuNH₂ | Pd(OAc)₂/Xantphos | toluene, 110°C | 3-(Butylamino)-4-chloroindole | 78% |

Radical Reactions

Radical-mediated transformations enable functionalization without transition metals:

-

Alkylation : Reaction with alkenes under photoredox catalysis (e.g., Ir(ppy)₃) generates 3-alkyl-4-chloroindoles via C–Br bond cleavage .

-

Cyclization : Radical-initiated cyclization with alkynes forms polycyclic indole derivatives .

Reduction and Oxidation

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-4-chloro-1H-indole serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it valuable in the development of pharmaceuticals and other organic compounds. The presence of both bromine and chlorine atoms contributes to its unique reactivity profile, facilitating the formation of diverse derivatives used in drug discovery and development.

Synthetic Routes

The synthesis of this compound typically involves halogenation reactions. A common method includes the bromination of 4-chloro-1H-indole using bromine or N-bromosuccinimide (NBS) under specific conditions, often in an organic solvent like dichloromethane at controlled temperatures. This method ensures high yields and purity, which are critical for subsequent applications.

Biological Research Applications

Pharmacological Investigations

Research indicates that this compound exhibits various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. These properties make it a candidate for further pharmacological studies aimed at developing new therapeutic agents. For instance, studies have shown that indole derivatives can interact with multiple biological targets, leading to significant changes in cellular processes .

Biochemical Probes

The compound is utilized as a probe in biochemical assays to study biological pathways. Its ability to bind with high affinity to specific receptors allows researchers to investigate the mechanisms underlying various diseases. This application is particularly relevant in cancer research, where understanding receptor interactions can lead to the identification of new treatment strategies .

Industrial Applications

Dyes and Pigments Production

In addition to its applications in research, this compound is employed in the production of dyes and pigments. The unique chemical properties imparted by the halogen substituents enhance the color stability and intensity of these materials, making them suitable for various industrial applications.

Material Science

The compound's distinctive properties also lend themselves to use in material science, where it can be incorporated into polymers or other materials to impart specific characteristics such as improved thermal stability or enhanced mechanical properties.

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 3-Bromo-1H-indole | Lacks chlorine; different reactivity | Limited pharmaceutical applications |

| 4-Chloro-1H-indole | Lacks bromine; less versatile | Used in some dye formulations |

| 5-Bromo-4-chloro-1H-indole | Similar structure; potential for varied reactivity | Emerging research interest |

This compound is distinguished from its analogs by its dual halogenation, which enhances its reactivity and binding affinity across various chemical and biological contexts.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in drug development:

- Antiviral Activity : A study investigated the compound's potential as an antiviral agent against specific viruses, demonstrating promising results that warrant further exploration in clinical settings .

- Anticancer Properties : Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential role in developing new anticancer therapies .

- Biochemical Assays : The compound has been successfully used as a biochemical probe to elucidate signaling pathways involved in disease progression, providing insights that could lead to novel therapeutic approaches .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The halogen atoms in the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. For example, the compound may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby exerting its effects on cellular processes .

Comparación Con Compuestos Similares

3-Bromo-1H-indole: Lacks the chlorine atom, which may affect its reactivity and applications.

4-Chloro-1H-indole: Lacks the bromine atom, leading to different chemical and biological properties.

5-Bromo-4-chloro-1H-indole:

Uniqueness: 3-Bromo-4-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms in specific positions on the indole ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Actividad Biológica

3-Bromo-4-chloro-1H-indole is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of bromine and chlorine substituents on the aromatic ring. Its molecular formula is C8H6BrClN, and it has a molar mass of approximately 232.49 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | Induction of apoptosis |

| MDA-MB-231 | 6.7 | Cell cycle arrest |

| HT-29 | 7.5 | Apoptotic pathway activation |

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective bactericidal activity.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 12 | Bacteriostatic |

| Mycobacterium tuberculosis | 10 | Bactericidal |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition: The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in bacterial cells, leading to cell death.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on A549 lung cancer cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against Mycobacterium tuberculosis. The compound was found to exhibit potent activity with an MIC value significantly lower than standard antibiotics, suggesting its potential as a novel therapeutic agent against resistant strains.

Propiedades

IUPAC Name |

3-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHLLIHIRBMKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623951 | |

| Record name | 3-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181332-74-0 | |

| Record name | 3-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.